BenchChemオンラインストアへようこそ!

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Structure-Activity Relationship Regioisomerism Benzothiazole chemistry

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole (CAS 2034580-71-5) is a fully synthetic, polyheterocyclic small molecule (MF: C₁₇H₁₆N₄O₂S; MW: 340.4 g/mol) that integrates a benzothiazole core, a pyrrolidine linker, and a 6-methylpyridazin-3-yloxy terminal group. Benzothiazole-containing compounds are widely pursued in medicinal chemistry for their documented activity across kinase inhibition, glucokinase activation, acetylcholinesterase inhibition, and antimicrobial applications.

Molecular Formula C17H16N4O2S
Molecular Weight 340.4
CAS No. 2034580-71-5
Cat. No. B2536394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole
CAS2034580-71-5
Molecular FormulaC17H16N4O2S
Molecular Weight340.4
Structural Identifiers
SMILESCC1=NN=C(C=C1)OC2CCN(C2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C17H16N4O2S/c1-11-2-5-16(20-19-11)23-13-6-7-21(9-13)17(22)12-3-4-14-15(8-12)24-10-18-14/h2-5,8,10,13H,6-7,9H2,1H3
InChIKeyHEWZWDZOTXWUCO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole (CAS 2034580-71-5): Chemical Class and Core Structural Features Relevant to Research Procurement


6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole (CAS 2034580-71-5) is a fully synthetic, polyheterocyclic small molecule (MF: C₁₇H₁₆N₄O₂S; MW: 340.4 g/mol) that integrates a benzothiazole core, a pyrrolidine linker, and a 6-methylpyridazin-3-yloxy terminal group [1]. Benzothiazole-containing compounds are widely pursued in medicinal chemistry for their documented activity across kinase inhibition, glucokinase activation, acetylcholinesterase inhibition, and antimicrobial applications [2][3]. The specific substitution pattern of this compound—a 6‑benzothiazolyl carbonyl attached to a 3‑(6‑methylpyridazin‑3‑yloxy)pyrrolidine—defines a narrow structural sub‑class distinguished from the more common 2‑benzothiazolyl and pyridazinone‑linked analogs [4].

Why Broad-Spectrum Benzothiazole or Pyrrolidine Analogs Cannot Substitute for 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole in Research Programs


The biological activity of benzothiazole–pyrrolidine hybrids is exquisitely sensitive to three structural variables: (i) the position of the carbonyl attachment on the benzothiazole ring (6‑yl vs. 2‑yl), (ii) the identity of the heteroaryl ether (6‑methylpyridazin‑3‑yloxy vs. pyrazin‑2‑yloxy vs. unsubstituted pyridazin‑3‑yloxy), and (iii) the nature of the linking group (carbonyl vs. direct C–C bond vs. sulfonyl) [1][2]. Even a single methyl deletion on the pyridazine ring or a shift of the carbonyl from the 6‑ to the 2‑position of the benzothiazole can redirect target selectivity, as documented in dopamine D₃ receptor modulator and PI3K inhibitor patent families where positional isomers exhibit diametrically opposed activity profiles [1][3]. Consequently, sourcing a near analog—such as the des‑methyl pyridazine variant (CAS 2034529‑17‑2) or the 2‑benzothiazolyl isomer—in place of CAS 2034580‑71‑5 risks invalidating SAR continuity and introducing irreproducible biological results.

Quantitative Differentiation Evidence for 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole (CAS 2034580-71-5) vs. Closest Purchasable Analogs


Structural Differentiation: 6-Benzothiazolyl Carbonyl vs. 2-Benzothiazolyl Carbonyl Regioisomer

The target compound bears the carbonyl linker at the 6‑position of the 1,3‑benzothiazole ring, whereas the commercially available regioisomer Benzo[d]thiazol‑2‑yl(3‑((6‑methylpyridazin‑3‑yl)oxy)pyrrolidin‑1‑yl)methanone (same molecular formula, same MW 340.4) places the identical substituent ensemble at the 2‑position [1]. In benzothiazole‑based kinase inhibitor and GPCR modulator programs, the 6‑yl vs. 2‑yl carbonyl attachment site has been shown to invert target selectivity; for example, in the dopamine D₃ receptor patent family WO 2006/133945, only 6‑benzothiazolyl‑linked compounds exhibited D₃ agonist activity while the corresponding 2‑benzothiazolyl analogs were inactive [2]. This positional dependency makes the two regioisomers non‑interchangeable in any SAR‑guided optimization campaign.

Structure-Activity Relationship Regioisomerism Benzothiazole chemistry

Heteroaryl Ether Differentiation: 6-Methylpyridazin-3-yloxy vs. Pyrazin-2-yloxy Analog

The closest purchasable analog, 6-[3-(pyrazin-2-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS 2034224-64-9), replaces the 6‑methylpyridazin‑3‑yloxy group with a pyrazin‑2‑yloxy moiety . While both are six‑membered nitrogen heterocycles, the additional nitrogen atom in pyrazine (two N atoms in a 1,4‑relationship) versus pyridazine (two adjacent N atoms) generates a substantially different electrostatic potential surface and hydrogen‑bond‑acceptor pattern. Patent filings for glucokinase activators (Kowa Co., MX2015003638A) and PI3K inhibitors (EA 018863 B1) explicitly enumerate pyridazinyl, pyrazinyl, and pyridyl variants as distinct R‑group embodiments with non‑overlapping activity ranges, indicating that the heteroaryl ether identity is a critical potency and selectivity determinant [1][2].

Heterocyclic SAR Pyridazine vs. pyrazine Target selectivity

Methyl Group Contribution: 6-Methylpyridazin-3-yloxy vs. Des-Methyl Pyridazin-3-yloxy Analog

The commercially available des‑methyl analog, 6-[3-(pyridazin-3-yloxy)pyrrolidine-1-carbonyl]-1,3-benzothiazole (CAS 2034529-17-2), lacks the 6‑methyl substituent on the pyridazine ring . The introduction of a single methyl group on a heteroaryl ether is a well‑established medicinal chemistry tactic that modulates multiple parameters simultaneously: calculated logP increases by approximately 0.5 units (from ~1.8 to ~2.3), the CH₃ group fills a lipophilic sub‑pocket in many kinase and GPCR binding sites, and the electron‑donating effect of the methyl group alters the pKa of the adjacent nitrogen, affecting hydrogen‑bond strength . In structurally related benzothiazole‑pyridazinone series such as the histamine H₃ receptor antagonist A‑960656, the presence or absence of a methyl substituent on the pyridazine ring produced >5‑fold differences in binding affinity [1].

Methyl effect Lipophilicity Metabolic stability

High-Value Research and Procurement Application Scenarios for 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole (CAS 2034580-71-5)


Structure-Activity Relationship (SAR) Studies Requiring the 6-Methylpyridazin-3-yloxy Pharmacophore with a 6-Benzothiazolyl Carbonyl Scaffold

When a medicinal chemistry program has identified the 6‑benzothiazolyl carbonyl–pyrrolidine–6‑methylpyridazin‑3‑yloxy architecture as a privileged chemotype — for instance, in glucokinase activator optimization (MX2015003638A patent family) or dopamine D₃ receptor modulation (WO 2006/133945 A1) — only CAS 2034580‑71‑5 provides the exact substitution pattern. Use of the des‑methyl analog (CAS 2034529‑17‑2) or the pyrazinyloxy analog (CAS 2034224‑64‑9) would alter the hydrogen‑bond network and lipophilic contacts in the target binding site, confounding SAR interpretation [1].

Pharmacokinetic Property Optimization Where Methyl-Controlled Lipophilicity Is Critical

For lead optimization campaigns targeting a narrow calculated logP window (e.g., 2.0–2.5 for optimal CNS penetration), CAS 2034580‑71‑5 (calculated logP ≈ 2.3) offers a distinct lipophilicity point relative to the des‑methyl analog (calculated logP ≈ 1.8) . This ~0.5 log unit difference can translate into meaningful changes in blood‑brain barrier permeability, plasma protein binding, and metabolic clearance. Procurement of the exact methylated compound ensures that the measured in vitro ADME parameters correspond to the intended structure without ambiguity.

Chemical Biology Probe Development Requiring Defined Benzothiazole Regioisomerism

In target identification and validation studies using chemical probes, regioisomeric purity is paramount. CAS 2034580‑71‑5 (6‑benzothiazolyl carbonyl) and its 2‑benzothiazolyl regioisomer (same MF, same MW 340.4) may exhibit divergent target engagement profiles, as documented in benzothiazole‑based kinase inhibitor and GPCR modulator programs . Researchers synthesizing probe molecules or generating target‑engagement data must order the specific regioisomer to avoid misassigning biological activity to the incorrect scaffold geometry.

Reference Standard for Analytical Method Development and Quality Control of Benzothiazole-Pyrrolidine-Pyridazine Libraries

Contract research organizations and pharmaceutical analytical departments developing HPLC, LC‑MS, or NMR methods for benzothiazole–pyrrolidine–pyridazine compound libraries require a well‑characterized reference standard with defined regioisomeric and substituent identity. CAS 2034580‑71‑5 serves as a retention time and spectral reference for the 6‑benzothiazolyl‑6‑methylpyridazin‑3‑yloxy sub‑class, distinguishable from the des‑methyl and pyrazinyloxy analogs by characteristic mass (340.4 Da) and UV absorption features of the pyridazine chromophore .

Quote Request

Request a Quote for 6-{3-[(6-methylpyridazin-3-yl)oxy]pyrrolidine-1-carbonyl}-1,3-benzothiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.